molecular formula C11H11BrO2 B183634 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid CAS No. 151157-44-7

1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Cat. No. B183634
M. Wt: 255.11 g/mol
InChI Key: YQKIWDAWRORBMI-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 . It is a derivative of cyclobutane, which is a type of cycloalkane, and carboxylic acid, which is an organic compound that contains a carboxyl group .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 2-bromophenyl group . The InChI string for this compound is InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is 255.11 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 253.99424 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

1. Total Synthesis of Cyclobutane-Containing Natural Products

  • Application Summary: Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display potent biological activities. They have unique structures that serve as critical core skeletons in these molecules .
  • Methods of Application: New strategies for the construction of cyclobutane rings have emerged during the last decade. The synthesis of these compounds involves disconnection tactics employed to forge the four-membered rings .
  • Results or Outcomes: The development of these new strategies has led to significant progress in the synthesis of cyclobutane-containing natural products .

2. Development of c-MET Kinase Inhibitors

  • Application Summary: The deregulation of the mesenchymal-epithelial transition factor tyrosine kinase (MET) receptor is associated with many human cancers. Chalcone-based derivatives have been discovered as potent type II c-Met inhibitors .
  • Methods of Application: The compounds were designed and synthesized to inhibit MET kinase activity. The inhibitory effects were confirmed by cell cycle analyses .
  • Results or Outcomes: Compounds demonstrated favorable inhibition of MET kinase activity. For example, compounds 14q and 14k showed IC50 values of 24 nM and 45 nM, respectively .

3. Applications in Organic Synthesis, Nanotechnology, and Polymers

  • Application Summary: Carboxylic acids, including cyclobutane carboxylic acids, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
  • Methods of Application: Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification of the surface of nanoparticles, and nanostructures such as carbon nanotubes and graphene .
  • Results or Outcomes: The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, and polymers, and in the modification of surfaces of nanoparticles and nanostructures .

4. Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials

  • Application Summary: Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
  • Methods of Application: It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
  • Results or Outcomes: Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

5. Applications in Organic Synthesis, Nanotechnology, and Polymers

  • Application Summary: Carboxylic acids, including cyclobutane carboxylic acids, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
  • Methods of Application: Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification of the surface of nanoparticles, and nanostructures such as carbon nanotubes and graphene .
  • Results or Outcomes: The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, and polymers, and in the modification of surfaces of nanoparticles and nanostructures .

6. Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials

  • Application Summary: Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
  • Methods of Application: It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
  • Results or Outcomes: Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

properties

IUPAC Name

1-(2-bromophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKIWDAWRORBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632646
Record name 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

CAS RN

151157-44-7
Record name 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)cyclobutane-1-carboxylic acid
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